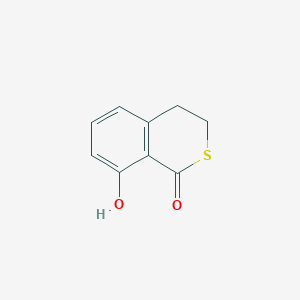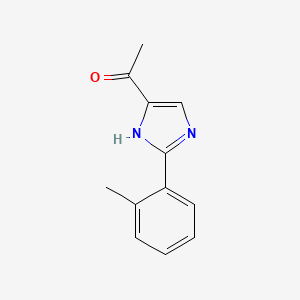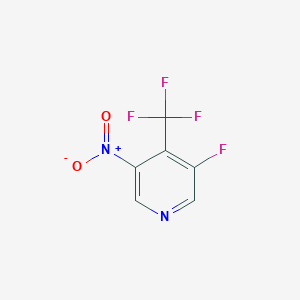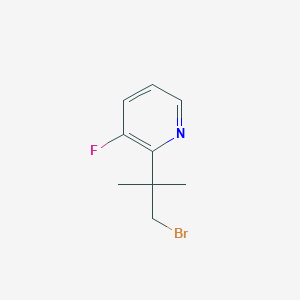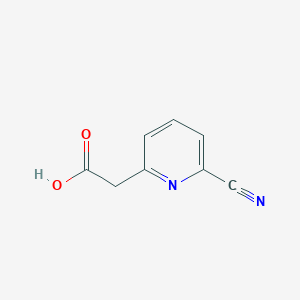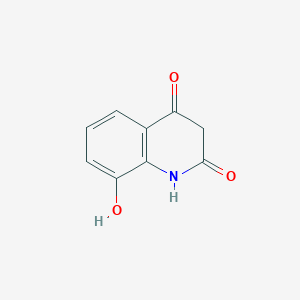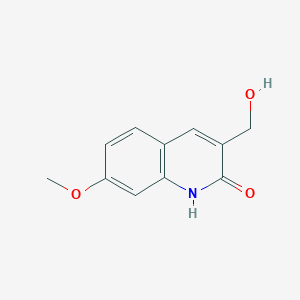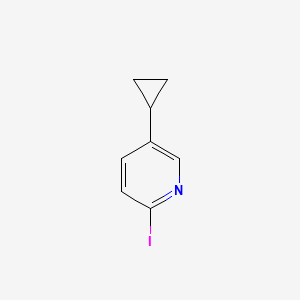
5-Chloro-2-(difluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(difluoromethyl)-1H-indole is a heterocyclic compound that features a chlorine atom and a difluoromethyl group attached to an indole ring Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 2-(difluoromethyl)-1H-indole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another approach involves the direct fluorination of 5-chloro-1H-indole using a difluoromethylating reagent like difluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production of 5-Chloro-2-(difluoromethyl)-1H-indole may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-(difluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s halogen and fluorine groups enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(difluoromethyl)-1H-benzimidazole
- 5-Chloro-2-(difluoromethyl)-1H-benzoxazole
- 5-Chloro-2-(difluoromethyl)-1H-pyrrole
Uniqueness
5-Chloro-2-(difluoromethyl)-1H-indole is unique due to its specific combination of a chlorine atom and a difluoromethyl group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles.
Properties
Molecular Formula |
C9H6ClF2N |
|---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6ClF2N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H |
InChI Key |
SZZYMJUDHBYITB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)

![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
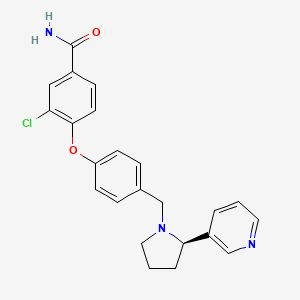
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
